Butylon

Description

Properties

CAS No. |

8067-11-6 |

|---|---|

Molecular Formula |

C55H64N10O11S |

Molecular Weight |

1073.2 g/mol |

IUPAC Name |

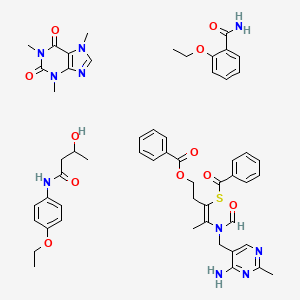

[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate;2-ethoxybenzamide;N-(4-ethoxyphenyl)-3-hydroxybutanamide;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C26H26N4O4S.C12H17NO3.C9H11NO2.C8H10N4O2/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20;1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14;1-2-12-8-6-4-3-5-7(8)9(10)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29);4-7,9,14H,3,8H2,1-2H3,(H,13,15);3-6H,2H2,1H3,(H2,10,11);4H,1-3H3/b23-18-;;; |

InChI Key |

JNDDXAUSKFKLLR-DFHCBJLBSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)O.CCOC1=CC=CC=C1C(=O)N.CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)O.CCOC1=CC=CC=C1C(=O)N.CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C2=CC=CC=C2)\SC(=O)C3=CC=CC=C3)/C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)O.CCOC1=CC=CC=C1C(=O)N.CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Synonyms |

ucetin, caffeine, dibenzoylthiamine, ethenzamide drug combination Butylon caffeine - bucetin - dibenzoylthiamine - ethenzamide |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Butylon (1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one) is structurally related to other synthetic cathinones and has been studied for its neuropharmacological effects. Research indicates that this compound acts as an effective uptake blocker at both dopamine transporters (DAT) and serotonin transporters (SERT), suggesting its potential for abuse due to increased dopamine levels in the brain .

Neuropharmacological Insights

- Mechanism of Action : this compound elevates extracellular dopamine levels and stimulates motor activity in animal models, indicating its stimulant nature .

- Comparative Efficacy : While this compound and its analogs like pentylone share similar structures, they exhibit different affinities for DAT and SERT, impacting their pharmacological profiles .

Forensic Science Applications

In forensic science, this compound's identification is crucial due to its presence in recreational drug markets. The development of analytical techniques for detecting this compound in seized substances is vital for law enforcement agencies.

Case Studies in Forensic Identification

- A study utilized mass spectrometry to differentiate between this compound and its isomers, improving the accuracy of substance identification in forensic laboratories .

- The Expert Algorithm for Substance Identification (EASI) has been applied to mass spectra of synthetic cathinones, including this compound, aiding forensic scientists in distinguishing between similar compounds effectively .

Potential Therapeutic Uses

While primarily known as a stimulant with abuse potential, there are ongoing discussions regarding the therapeutic implications of this compound and similar compounds.

Research Directions

Data Tables

The following tables summarize key findings related to this compound's pharmacological effects and forensic applications.

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays | This compound acts as a DAT blocker and SERT substrate. | |

| Mass spectrometry | Enhanced identification accuracy of this compound among similar compounds. |

| Application Area | Details |

|---|---|

| Pharmacology | Stimulant properties affecting dopamine and serotonin levels. |

| Forensic Science | Identification in seized drug samples using advanced algorithms. |

| Therapeutics | Potential future applications in mental health treatments. |

Preparation Methods

Copper-Zinc-Chromium Catalyst Systems

Patent CN1485311A details a gas-phase reaction using a CuₐZnCrᵦM꜀Oₓ catalyst (M = Group IVB elements like Ti or Zr) to convert butanol directly into butyl butyrate. The process involves:

-

Gasification : Butanol is vaporized in a hydrogen stream (H₂:butanol molar ratio = 0.1–20:1).

-

Reaction Conditions : Temperatures of 200–350°C and pressures of 0.01–1 MPa facilitate contact with the catalyst.

-

Catalyst Composition : Optimal performance occurs at Cu:Zn:Cr:Ti/Zr ratios of 0.5–7:0.4–7:0.3–3.

This method achieves 62% butanol conversion and 80% selectivity for butyl butyrate at 255–265°C and 0.4 MPa. Compared to sulfuric acid-catalyzed esterification, it eliminates corrosive byproducts and reduces equipment costs.

Organic Aluminum-Catalyzed Aldol Condensation

A newer approach (CN111217704B) utilizes n-butyl aldehyde with organic aluminum catalysts (e.g., aluminum oxalate or citrate) under mild conditions. Key advantages include:

-

Low Catalyst Load : 0.2–1.0 wt% of substrate.

-

Ambient Pressure : Reactions proceed without pressurized systems, enhancing safety.

-

High Selectivity : Avoids byproducts like butyric acid through controlled aldol condensation.

Synthesis of Butyl Rubber-Based Adhesive Tape

Butyl rubber tapes, widely used in wind turbine blade sealing, rely on optimized polymer blends for temperature resistance and adhesion. Patent CN103484029B outlines a formulation and manufacturing protocol.

Composition Design

The adhesive membrane comprises:

-

Base Polymer : 15–25 wt% isobutylene-isoprene rubber (Mooney viscosity ML₁₊₄¹⁰⁰°C = 35–55).

-

Plasticizer : 18–32 wt% polyisobutene to enhance flexibility.

-

Fillers : 27–45 wt% calcium carbonate or limestone for cost reduction and viscosity control.

-

Vulcanizing Agents : 0.3–1.2 wt% sulfur or tert-butyl phenolic resin for crosslinking.

Manufacturing Process

-

Mixing : Components are sequentially blended in a heated kneader (60–80°C) under vacuum (0.08–0.094 MPa) to prevent air entrapment.

-

Extrusion : The homogenized compound is extruded onto silicone-coated release paper at 0.5–2 m/min.

-

Curing : Vulcanization occurs at 120–150°C for 10–30 minutes, achieving a peel strength of 8–12 N/cm.

Table 1: Formulation Examples from Patent CN103484029B

| Component | Example 1 (wt%) | Example 2 (wt%) | Example 3 (wt%) | Example 4 (wt%) |

|---|---|---|---|---|

| Isobutylene-isoprene rubber | 20 | 22.5 | 15 | 18 |

| Polyisobutene | 25 | 18 | 32 | 22 |

| Sulfur | 0.5 | 0.3 | 1.2 | 0.8 |

| Calcium carbonate | 36.5 | 45.2 | 27.8 | 33.2 |

Comparative Analysis of Butyl Butyrate Synthesis Routes

Reaction Efficiency

The Cu-Zn-Cr-Ti catalyst system offers higher scalability for continuous production but requires precise temperature control to maintain selectivity. In contrast, organic aluminum catalysts enable batch processing at lower energy inputs, suitable for small-scale specialty chemical production.

Environmental Impact

Gas-phase catalytic methods eliminate acidic wastewater, reducing treatment costs by ~40% compared to traditional esterification. Aluminum-based catalysts are non-toxic and recyclable, aligning with green chemistry principles.

Industrial Applications and Performance Metrics

Q & A

How can I formulate a focused research question to investigate Butylon’s chemical properties or reactivity?

A well-defined research question should align with the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to ensure specificity . For example: “How does solvent polarity (intervention) affect the reaction kinetics (outcome) of this compound’s esterification (population) under controlled temperature conditions (time)?” Key steps include:

- Operationalize variables (e.g., solvent polarity as dielectric constant) to avoid ambiguity .

- Use checklists to ensure the question is resolvable, concise, and grounded in literature gaps .

- Align the question with broader research goals, such as elucidating structure-activity relationships .

Q. What experimental design principles should guide initial synthesis and characterization of this compound?

- Reproducibility : Document synthesis protocols in detail, including catalyst purity, reaction time, and temperature gradients, adhering to journal guidelines for supplementary data .

- Variables : Define independent (e.g., pH, temperature) and dependent variables (e.g., yield, purity) with statistical validation methods (e.g., ANOVA for batch variations) .

- Ethical compliance : Obtain approvals for hazardous waste disposal protocols if this compound synthesis involves toxic intermediates .

Q. How do I conduct a systematic literature review on this compound’s known properties and applications?

- Use specialized databases like SciFinder to retrieve physicochemical data (e.g., melting point, solubility) and review articles summarizing synthesis pathways .

- Filter studies by methodological rigor, prioritizing peer-reviewed journals with transparent data availability statements .

- Map contradictions in reported data (e.g., conflicting catalytic efficiency values) to identify research gaps .

Advanced Research Questions

Q. How can I resolve contradictions in reported spectroscopic data for this compound derivatives?

- Source evaluation : Compare instrumentation details (e.g., NMR field strength, calibration standards) across studies to identify technical variability .

- Statistical reconciliation : Apply multivariate analysis to isolate confounding factors (e.g., solvent impurities affecting peak shifts) .

- Iterative validation : Reproduce key experiments under standardized conditions and publish raw data for peer scrutiny .

Q. What methodologies ensure reproducibility in this compound’s catalytic applications across interdisciplinary studies?

- Protocol harmonization : Use IUPAC guidelines for reporting catalytic conditions (e.g., turnover frequency, loading percentages) .

- Cross-lab validation : Collaborate with independent labs to verify results, addressing equipment-specific biases (e.g., GC-MS detector sensitivity) .

- Data transparency : Share crystallographic data (e.g., CIF files) and computational models (e.g., DFT parameters) in public repositories .

Q. How can interdisciplinary approaches enhance understanding of this compound’s biological interactions?

- Hybrid methods : Combine molecular docking (computational chemistry) with in vitro assays to validate this compound’s enzyme inhibition mechanisms .

- Meta-analysis : Aggregate pharmacokinetic data from pharmacology and toxicology studies to model bioavailability .

- Ethical frameworks : Address biocompatibility uncertainties by adhering to OECD guidelines for in vivo testing .

Methodological Resources

- Data analysis : Use tools like Gaussian for quantum mechanical calculations or R/Python for statistical modeling of reaction kinetics .

- Contradiction management : Apply grounded theory to qualitatively analyze outliers in thermal stability data .

- Interdisciplinary collaboration : Leverage platforms like Figshare for cross-disciplinary data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.